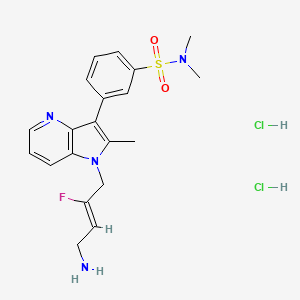
Ralmitaront
Overview
Description
Ralmitaront: (also known by its developmental code names RG-7906 and RO-6889450) is currently undergoing clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . It is being developed by the pharmaceutical company Hoffmann-La Roche.
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for Ralmitaront are not widely disclosed in the public domain. it is an orally active agonist of trace amine-associated receptor 1 (TAAR1) with an EC50 value of 110.4 nM . Industrial production methods remain proprietary.
Chemical Reactions Analysis
The types of reactions that Ralmitaront undergoes have not been extensively documented. As a partial agonist of TAAR1, it likely interacts with this receptor in a specific manner. Common reagents and conditions associated with its synthesis and functionalization remain undisclosed.
Scientific Research Applications
a. Antipsychotic Activity: Ralmitaront is being investigated for its potential to alleviate negative symptoms in schizophrenia and schizoaffective disorder. These symptoms include social withdrawal, reduced emotional expression, and cognitive deficits.
b. Cognition Enhancement: In rodents, this compound has demonstrated cognitively improving effects, which could be relevant for treating cognitive impairments associated with psychiatric disorders .
c. Antidepressant Properties: Although not fully elucidated, this compound’s interaction with TAAR1 suggests a possible role in mood regulation and antidepressant effects.
Mechanism of Action
The exact mechanism by which Ralmitaront exerts its effects remains an active area of research. It acts as a partial agonist of TAAR1, a receptor involved in modulating neurotransmitter release and neuronal activity. TAAR1 is expressed in various brain regions and plays a role in dopaminergic and serotonergic signaling .
Comparison with Similar Compounds
Ralmitaront belongs to a class of investigational antipsychotics targeting TAAR1. Another compound in this category is Ulotaront (SEP-363856) , which also has 5-HT1A agonist activity and is currently in Phase 3 clinical trials for schizophrenia treatment . The uniqueness of this compound lies in its specific TAAR1 partial agonism.
Properties
IUPAC Name |
5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXGKRFUPEPFM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336976 | |
| Record name | Ralmitaront | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133417-13-5 | |
| Record name | Ralmitaront [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralmitaront | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALMITARONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)




![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)



